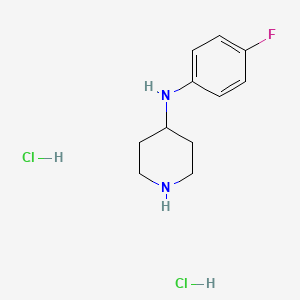

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride

描述

N-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with the molecular formula C₁₁H₁₅FN₂·2HCl (free base: C₁₁H₁₅FN₂) and a molecular weight of 267.17 g/mol (calculated as free base + 2HCl) . The compound features a piperidine ring substituted with a 4-fluorophenylamine group, stabilized as a dihydrochloride salt to enhance solubility and stability. Its SMILES notation is C1CNCCC1NC2=CC=C(C=C2)F, and its InChIKey is ZSYRYBOMHWXRDF-UHFFFAOYSA-N .

This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of potassium channel modulators (e.g., Kv1.5 inhibitors) and other bioactive molecules . Its synthesis often involves coupling reactions under weakly alkaline conditions, followed by reduction and salt formation with HCl .

属性

IUPAC Name |

N-(4-fluorophenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZJNIIDUJGFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342421 | |

| Record name | N-(4-Fluorophenyl)-4-piperidinamine hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-70-6 | |

| Record name | N-(4-Fluorophenyl)-4-piperidinamine hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Key Reaction Conditions

Several synthetic routes have been developed to prepare N-(4-fluorophenyl)piperidin-4-amine dihydrochloride, with variations depending on scale (laboratory vs. industrial) and desired purity.

Mannich Reaction-Based Synthesis

One common laboratory method involves a Mannich-type reaction using:

- Starting materials: paraformaldehyde, phenethylamine hydrochloride, and 4-fluoroacetophenone.

- Reaction conditions: The reaction is typically conducted under reflux at 60–80°C to optimize conversion while minimizing side reactions.

- Catalysts and additives: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) enhance amine activation and reaction efficiency.

- Purification: Recrystallization from ethanol/HCl yields the dihydrochloride salt with purity exceeding 87%.

Optimization of stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine) and pH control (neutral to slightly acidic) are critical for maximizing yield and purity.

Reaction of 4-Fluorophenylacetonitrile with Piperidine

Another synthetic approach involves the reaction of 4-fluorophenylacetonitrile with piperidine in the presence of a strong acid catalyst under reflux conditions. This method facilitates the formation of the piperidine ring substituted with the 4-fluorophenyl group, followed by conversion to the dihydrochloride salt to enhance stability.

Industrial Scale Synthesis

Industrial production employs similar synthetic routes but focuses on:

- Large-scale reactors with precise temperature control (typically 60–80°C).

- Efficient separation and purification techniques, including filtration and recrystallization.

- Use of acid catalysts and controlled addition of hydrochloric acid to form the dihydrochloride salt.

- Avoidance of expensive reagents and chromatographic purification to reduce cost and improve scalability.

Reaction Mechanisms and Chemical Transformations

This compound can undergo various chemical reactions relevant to its synthesis and further functionalization:

| Reaction Type | Common Reagents | Conditions | Major Products | Notes |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Mild to moderate temperatures | Fluorophenylpiperidine derivatives with oxidized functional groups | Useful for modifying aromatic or amine groups |

| Reduction | Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalyst | Room temperature to reflux | Piperidine derivatives with reduced functional groups | Employed in ring reduction or amine group modification |

| Substitution | Alkyl halides with base | Ambient to elevated temperatures | Substituted piperidine derivatives | Enables functional group diversification |

These reactions are influenced by solvent choice, temperature, and catalyst presence. For example, nucleophilic substitution can be optimized by selecting appropriate bases and solvents to enhance yield and selectivity.

Purification and Characterization Techniques

Purity and structural identity are critical for pharmaceutical applications. The following methods are standard:

- High-Performance Liquid Chromatography (HPLC-UV): Using mixed-mode columns (e.g., Primesep 100) with water/acetonitrile/sulfuric acid buffer (pH 2.5) and UV detection at 200 nm to quantify purity.

- Mass Spectrometry (MS): Confirms molecular weight; for example, m/z 251.16 corresponds to the expected molecular ion of the compound.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra show characteristic signals, such as aromatic protons at δ 7.2–7.4 ppm and piperidinyl protons at δ 3.1–3.5 ppm, confirming the structure.

Solubility and Stability Considerations

- Solubility: The dihydrochloride salt is soluble in water (up to ~25 mM with heating) and DMSO (up to 100 mM). It is important to avoid alkaline conditions (pH >8) to prevent precipitation of the free base.

- Stability: The compound should be stored as an anhydrous solid at –20°C to prevent degradation. Hygroscopicity can lead to oxidation of the amine group, detectable by thin-layer chromatography (TLC).

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | paraformaldehyde, phenethylamine HCl, 4-fluoroacetophenone; or 4-fluorophenylacetonitrile and piperidine | Choice depends on synthetic route |

| Reaction Temperature | 60–80°C | Controlled to minimize side reactions |

| Catalysts/Additives | EDC, HOAt, strong acid catalysts | Enhance reaction efficiency |

| Reaction Time | Several hours under reflux | Optimized per scale and route |

| Purification | Recrystallization from ethanol/HCl | Yields >87% purity |

| Salt Formation | Addition of HCl to form dihydrochloride salt | Improves solubility and stability |

| Yield | Typically 80–90% | Dependent on optimization |

| Characterization Methods | HPLC-UV, MS, ^1H/^13C NMR | Confirm purity and structure |

Research Findings and Industrial Implications

Research indicates that the fluorine substituent's presence significantly influences the compound's biological activity and physicochemical properties, making the preparation method's control critical for consistent quality. Industrial methods emphasize cost-effectiveness by avoiding expensive reagents such as diisopropyl azodicarboxylate (DIAD) and chromatographic purification steps, instead favoring recrystallization techniques for scalability and purity.

化学反应分析

Types of Reactions

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used . For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound .

科学研究应用

Pharmacological Applications

1.1 Anticancer Research

The compound is being explored for its potential as an anticancer agent. Studies have indicated that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of angiogenesis. Experimental procedures often involve in vitro assays using cancer cell lines to evaluate cytotoxicity and mechanism of action.

1.2 Neuroprotection

Research has highlighted the neuroprotective properties of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. It is being investigated for its ability to protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer’s disease. Assays typically involve neuronal cell cultures subjected to toxic agents, assessing the compound's protective effects.

1.3 Analgesic and Anti-inflammatory Effects

This compound is also studied for its analgesic and anti-inflammatory properties. In vivo models are used to test pain relief efficacy and to measure inflammatory mediator levels. The results suggest that it can effectively reduce pain and inflammation, positioning it as a candidate for new analgesic therapies.

1.4 Cardiovascular Research

In cardiology, this compound is examined for its potential as an antihypertensive agent. Studies focus on its effects on blood pressure regulation and heart rate modulation through receptor interaction analysis.

1.5 Psychopharmacology

The psychopharmacological properties of this compound are being explored for potential applications in treating psychiatric disorders such as schizophrenia and depression. Behavioral assays in animal models assess mood and cognitive effects, while binding studies investigate interactions with neurotransmitter receptors.

Material Science Applications

This compound is utilized in material science for developing new materials with enhanced properties:

2.1 Conductivity and Photostability

Incorporation into polymer matrices has shown improvements in electrical conductivity and photostability. Techniques such as scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) are employed to analyze the material properties post-incorporation.

Experimental Procedures

The following table summarizes key experimental procedures associated with the applications of this compound:

| Application Area | Experimental Procedure | Expected Outcomes |

|---|---|---|

| Anticancer Research | In vitro assays on cancer cell lines | Cytotoxicity and mechanism elucidation |

| Neuroprotection | Neuronal cell cultures exposed to toxic agents | Assessment of protective effects |

| Analgesic Properties | In vivo pain models; measurement of inflammatory mediators | Efficacy in reducing pain and inflammation |

| Cardiovascular Research | Blood pressure monitoring in animal models; receptor interaction studies | Insights into antihypertensive potential |

| Psychopharmacology | Behavioral assays; neurotransmitter receptor binding studies | Understanding effects on mood and cognition |

作用机制

The mechanism of action of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or receptors, leading to changes in cellular signaling pathways . These interactions can result in various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

N-(4-Chlorophenyl)piperidin-4-amine Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂·HCl

- Molecular Weight : 275.22 g/mol .

- The chlorine atom, being larger and less electronegative than fluorine, may alter lipophilicity and receptor binding. However, studies on maleimide derivatives suggest halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in certain scaffolds .

N-(3-Bromophenyl)piperidin-4-amine Dihydrochloride

- Molecular Formula : C₁₁H₁₅BrN₂·2HCl

- Molecular Weight : 365.08 g/mol .

- Bromine’s larger atomic radius and polarizability could enhance van der Waals interactions in hydrophobic binding pockets. The meta-substitution (vs. para in the parent compound) may sterically hinder target engagement .

Substituted Benzyl Derivatives

N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine Dihydrochloride

N-(4-Nitrobenzyl)piperidin-4-amine Dihydrochloride

- Molecular Formula : C₁₂H₁₇N₃O₂·2HCl

- Molecular Weight : 308.20 g/mol .

- The nitro group’s strong electron-withdrawing nature may enhance reactivity but decrease metabolic stability due to susceptibility to enzymatic reduction .

Trifluoromethyl and Heterocyclic Derivatives

4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine Dihydrochloride

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Substituent | Molecular Formula (Salt) | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| N-(4-Fluorophenyl)piperidin-4-amine dihydrochloride | 4-F-phenyl | C₁₁H₁₅FN₂·2HCl | 267.17 | Para-fluoro substitution |

| N-(4-Chlorophenyl)piperidin-4-amine hydrochloride | 4-Cl-phenyl | C₁₁H₁₅ClN₂·HCl | 275.22 | Chlorine substitution |

| N-(3-Bromophenyl)piperidin-4-amine dihydrochloride | 3-Br-phenyl | C₁₁H₁₅BrN₂·2HCl | 365.08 | Meta-bromo substitution |

| N-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride | 4-NO₂-benzyl | C₁₂H₁₇N₃O₂·2HCl | 308.20 | Nitrobenzyl group |

| 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride | 2-CF₃-phenyl | C₁₂H₁₃F₃N₂·2HCl | 317.18 | Trifluoromethyl substitution |

生物活性

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is a compound that has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C11H15FN2·2HCl

- Molecular Weight : 267.17 g/mol

- Appearance : White to off-white crystalline solid

- Density : Approximately 1.119 g/cm³

- Boiling Point : ~310.5 ºC at 760 mmHg

The presence of a fluorine atom in the aromatic ring enhances the compound's lipophilicity, which is crucial for its pharmacokinetic properties and biological activity.

This compound primarily interacts with dopamine D2 receptors within the central nervous system. This interaction is significant for conditions characterized by dopamine dysregulation, such as schizophrenia and Parkinson's disease. The compound's ability to modulate neurotransmitter release and receptor activation positions it as a candidate for further pharmacological studies.

Neurotransmitter Modulation

Research indicates that this compound can act as both an inhibitor and an activator depending on the specific biochemical pathway involved. This duality enhances its utility in understanding complex biological systems and developing targeted therapies.

Binding Affinity Studies

A comparative analysis of similar compounds highlights the unique binding profile of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(4-Fluorophenyl)piperidin-4-amine | 38043-08-2 | Lacks dihydrochloride salt; used in similar research |

| N-(3-Fluorophenyl)piperidin-4-amine | 1193389-70-6 | Different substitution on the aromatic ring |

| 1-(3-Fluorophenyl)piperidin-4-amine | 164721-12-4 | Variation in fluorine position affecting activity |

The distinct interaction profile with dopamine D2 receptors may not be replicated by other similar compounds, making it a valuable candidate for therapeutic applications.

Case Studies and Research Findings

常见问题

Q. What are the standard synthetic routes for N-(4-fluorophenyl)piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a primary amine (e.g., piperidin-4-amine) reacts with 4-fluoro-substituted aryl halides (e.g., 4-fluorophenyl bromide) under alkaline conditions to form the parent amine, followed by dihydrochloride salt formation using hydrochloric acid . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants significantly affect yields. Evidence from analogous piperidine derivatives suggests yields ranging from 70–90% under controlled conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and fluorophenyl moieties.

- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted starting materials).

- Elemental analysis to verify stoichiometry of the dihydrochloride salt.

- FT-IR to identify functional groups (e.g., NH stretches at ~3200 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-protected containers at 2–8°C. Stability is pH-dependent; aqueous solutions should be buffered near neutral pH (6–7) to prevent decomposition. Avoid prolonged exposure to humid environments, as hygroscopic properties may alter crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from dynamic processes like ring puckering in the piperidine moiety or fluorine-induced anisotropic effects. Strategies include:

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Advanced optimization involves:

- DoE (Design of Experiments) to map the interplay of temperature, solvent, and catalyst (e.g., Pd/C for dehalogenation side reactions).

- In-situ monitoring (e.g., ReactIR) to track intermediate formation.

- Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) to reduce toxic byproducts .

Q. What mechanistic insights explain this compound’s interactions with biological targets (e.g., enzymes or receptors)?

The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the protonated piperidine amine facilitates binding to acidic residues in target proteins (e.g., GPCRs or monoamine oxidases). Competitive inhibition assays and molecular docking studies are recommended to elucidate binding modes. Evidence from structurally similar compounds suggests potential activity against SSAO (semicarbazide-sensitive amine oxidase), a copper-containing enzyme involved in leukocyte migration .

Q. How can environmental factors (e.g., pH, ionic strength) be systematically studied for their impact on bioactivity?

Use buffer screening assays across a pH range (4–9) with controlled ionic strength (e.g., 0.1–0.5 M NaCl). For example, fluorescence-based enzymatic assays can quantify inhibition potency (IC₅₀) under varying conditions. Parallel artificial membrane permeability assays (PAMPA) correlate pH-dependent passive diffusion with bioavailability .

Q. What theoretical frameworks guide hypothesis-driven research on this compound?

Link studies to established models such as:

- Structure-activity relationship (SAR) frameworks to rationalize substituent effects on potency.

- Free-Wilson analysis for deconstructing contributions of the fluorophenyl and piperidine groups to activity.

- Pharmacokinetic/Pharmacodynamic (PK/PD) models to predict in vivo efficacy based on in vitro data .

Methodological Tables

Table 1: Common Byproducts in Synthesis and Mitigation Strategies

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Unreacted 4-fluorobromobenzene | Incomplete substitution | Increase reaction time or catalyst loading |

| N-Oxide derivatives | Oxidative side reactions | Use inert atmosphere (N₂/Ar) |

| Dehalogenated products | Catalyst-mediated reduction | Replace Pd/C with milder bases |

Table 2: Key Spectral Benchmarks for Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。